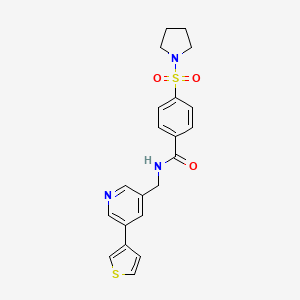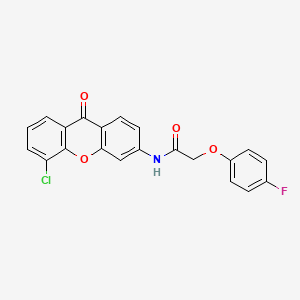
4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl propionate" is a derivative of 2H-chromen-2-one, which is a scaffold found in various bioactive molecules. The structure of related compounds has been studied, revealing interesting features such as coplanar pyran rings and specific dihedral angles between rings that may influence biological activity .
Synthesis Analysis
Synthesis of related chromene compounds involves techniques such as reductive amination, as seen in the creation of a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones. These compounds were synthesized using sodium cyanoborohydride in methanol, followed by purification and characterization through various spectroscopic methods . This suggests that similar methods could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of chromene derivatives has been extensively studied using X-ray crystallography. For instance, the structure of a related compound, 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, was determined to be triclinic with specific cell parameters. The coplanarity of the pyran ring atoms was noted to be a distinctive feature . Another compound, 2-oxo-2H-chromen-4-yl 4-methoxybenzoate, showed a significant dihedral angle between the chromen-2-one ring and the side chain, which could affect the compound's intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of chromene derivatives can be inferred from their molecular structure. The presence of functional groups such as methoxy and propoxy groups can participate in various chemical reactions. For example, the reductive amination process used in the synthesis of some chromene derivatives indicates the potential for these compounds to undergo nucleophilic addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives can be deduced from their crystal structures and intermolecular interactions. For instance, the presence of hydrogen bonds, π-π stacking interactions, and C=O...π interactions in the crystal structure of 2-oxo-2H-chromen-4-yl 4-methoxybenzoate suggests that similar compounds may exhibit solid-state properties such as high melting points and specific solubility characteristics . These properties are crucial for understanding the compound's behavior in biological systems and potential applications in pharmaceuticals.
Scientific Research Applications
Synthesis Techniques
The synthesis of chromen-4-one derivatives, including compounds structurally related to 4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl propionate, has been explored through various methods. One notable approach involves a one-pot domino Friedel-Crafts acylation/annulation between alkynes and 2-methoxybenzoyl chlorides. This method allows for the regioselective synthesis of 2,3-disubstituted chromen-4-one derivatives under mild conditions, achieving yields up to 93% (Bam & Chalifoux, 2018).
Bio-Evaluation of Derivatives
Research into the bio-evaluation of novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives has revealed the potential for antimicrobial, antifungal, and antimalarial activities. These compounds are synthesized through solvent-free reactions and have been characterized using advanced analytical techniques. Their biological activities were assessed, showcasing their potential in medical applications (Shah et al., 2016).
Heterocyclic Derivative Syntheses
The synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been explored, yielding various compounds with potential biological activities. This process involves the reaction of 4-yn-1-ones with different substituents under specific conditions, leading to the formation of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives (Bacchi et al., 2005).
Green Synthesis Approaches
The adoption of green chemistry principles in the synthesis of chromene derivatives is demonstrated by the use of Fe3O4@SiO2–imid–PMAn magnetic nanocatalyst under ultrasonic irradiation or reflux conditions in water. This environmentally friendly method facilitates the one-pot three-component synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, highlighting the efficiency and sustainability of such approaches (Esmaeilpour et al., 2015).
Future Directions
properties
IUPAC Name |
[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O6/c1-3-19(22)25-13-7-8-16-14(10-13)15(11-20(23)26-16)18-9-12-5-4-6-17(24-2)21(12)27-18/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGLLRLMKTUXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2541061.png)
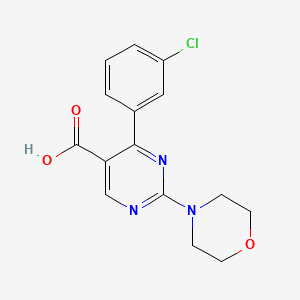
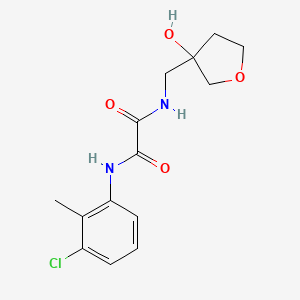
![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2541069.png)
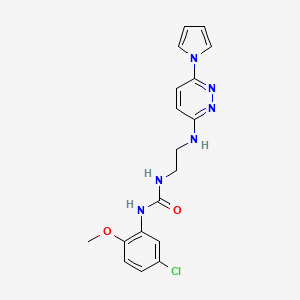
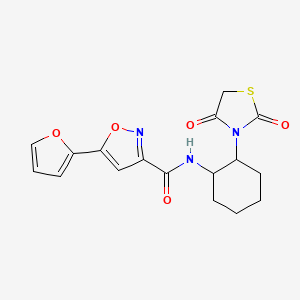
![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B2541072.png)
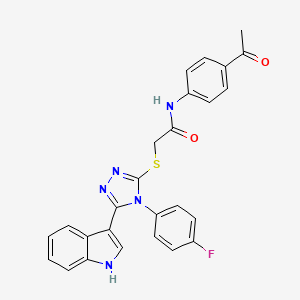
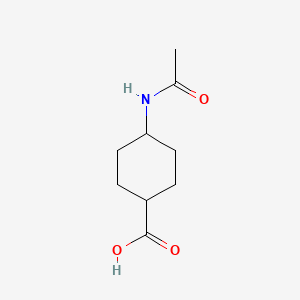

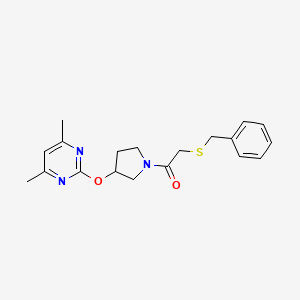
![N-1,3-benzodioxol-5-yl-N'-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2541079.png)
